molecular formula C27H30FN3O7S B383500 5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B383500
M. Wt: 559.6g/mol
InChI Key: BQJXYVIJSRAKOB-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core, substituted with a fluorophenyl group, a hydroxy group, and morpholin-4-ylethyl and morpholin-4-ylsulfonylbenzoyl groups. Its unique structure suggests potential utility in medicinal chemistry, particularly in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.

    Introduction of the Fluorophenyl Group: This step might involve a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride.

    Attachment of the Morpholin-4-ylethyl Group: This can be achieved through nucleophilic substitution reactions.

    Sulfonylation: The morpholin-4-ylsulfonylbenzoyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound might be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a candidate for probing biological systems.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural motifs are reminiscent of pharmacophores found in various drugs, suggesting potential activity against certain diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance binding affinity to certain targets, while the morpholin-4-ylethyl and morpholin-4-ylsulfonyl groups might influence solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-bromophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-[4-(morpholin-4-ylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The presence of the fluorophenyl group in 5-(4-FLUOROPHENYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-4-[4-(MORPHOLINE-4-SULFONYL)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE distinguishes it from its chlorinated or brominated analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and stability.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C27H30FN3O7S

Molecular Weight

559.6g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-morpholin-4-ylsulfonylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H30FN3O7S/c28-21-5-1-19(2-6-21)24-23(26(33)27(34)31(24)10-9-29-11-15-37-16-12-29)25(32)20-3-7-22(8-4-20)39(35,36)30-13-17-38-18-14-30/h1-8,24,32H,9-18H2/b25-23+

InChI Key

BQJXYVIJSRAKOB-WJTDDFOZSA-N

Isomeric SMILES

C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)\O)/C(=O)C2=O)C5=CC=C(C=C5)F

SMILES

C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)O)C(=O)C2=O)C5=CC=C(C=C5)F

Canonical SMILES

C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)O)C(=O)C2=O)C5=CC=C(C=C5)F

Origin of Product

United States

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